molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3

2-[4-(Propan-2-yl)phenyl]propanenitrile

Cat. No.: B021259
CAS No.: 106112-20-3
M. Wt: 173.25 g/mol
InChI Key: JYOPIUADEJQGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Propan-2-yl)phenyl]propanenitrile is a nitrile-containing organic compound with the molecular formula C12H15N . This structure is part of a significant class of chemical building blocks utilized in advanced medicinal chemistry and drug discovery research. Compounds featuring the propanenitrile moiety serve as versatile intermediates for the synthesis of more complex molecules . Specifically, nitrile-functionalized compounds like this are pivotal in the development of active pharmaceutical ingredients, including proteins kinase inhibitors and angiogenesis inhibitors, which are areas of high interest in oncology and other therapeutic fields . The incorporation of an alkyne-like nitrile group into molecular frameworks is a established strategy in medicinal chemistry, as it can significantly influence the compound's bioactivity and interaction with biological targets . As a C-3 synthon, this compound provides a crucial backbone for constructing molecules through various chemical transformations, underscoring its value in a research setting . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

106112-20-3

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3

InChI Key

JYOPIUADEJQGBT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)C#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C#N

Synonyms

Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-[4-(Propan-2-yl)phenyl]propanenitrile with analogous nitrile derivatives, focusing on molecular features, physical properties, and substituent effects.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/mL) Notable Features Reference
This compound C₁₂H₁₅N ~173 (estimated) Para-isopropylphenyl, nitrile at C2 N/A Steric hindrance from isopropyl group
2-(4-Isopropylphenyl)acetonitrile C₁₁H₁₃N 159.23 Para-isopropylphenyl, nitrile at C1 0.960 (25°C) Shorter chain; higher volatility
(R)-2-([1,1'-Biphenyl]-4-yl)propanenitrile C₁₅H₁₃N 207.28 Biphenyl group, nitrile at C2 N/A Extended conjugation; potential for π-π interactions
2-((4-Bromophenyl)sulfonyl)-2-methylpropanenitrile C₁₀H₁₀BrNO₂S 288.16 Bromophenylsulfonyl, methyl branch N/A Electron-withdrawing sulfonyl group; halogenated
2-[(4-Chlorophenyl)methyl]propanedinitrile C₁₀H₇ClN₂ 190.63 Chlorophenylmethyl, dual nitrile groups N/A High polarity; dinitrile functionality
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O 202.25 Acetylphenyl, methylamino branch N/A Amine functionality; keto group

Key Observations:

Chain Length and Substituent Position: Compared to 2-(4-isopropylphenyl)acetonitrile (shorter C1 nitrile chain), the propanenitrile analog (C2 nitrile) likely exhibits higher molecular weight and altered solubility due to increased hydrophobicity .

Functional Group Effects: Electron-withdrawing groups (e.g., sulfonyl in , nitriles in ) increase polarity and reactivity toward nucleophilic attack.

Halogen and Heteroatom Influence :

  • Bromine and chlorine substituents () may enhance binding affinity in pharmaceutical contexts but also increase molecular weight and environmental persistence.
  • The dinitrile compound () exhibits significantly higher polarity, favoring applications in high-performance polymers or chelating agents.

Thermal and Physical Properties :

  • Density data for 2-(4-isopropylphenyl)acetonitrile (0.960 g/mL at 25°C) suggest it is less dense than water, typical for aromatic nitriles . The propanenitrile analog may follow this trend but with slight variations due to chain length.

Preparation Methods

Reaction Mechanism and Initial Steps

The Friedel-Crafts acylation method is a cornerstone for constructing the aromatic backbone of 2-[4-(Propan-2-yl)phenyl]propanenitrile. Starting with toluene derivatives, this method introduces an acyl group para to the existing substituent. For instance, 4-isopropyltoluene undergoes acylation with 3-chloropropionyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, directing the acyl group to the para position relative to the isopropyl group.

The intermediate ketone, 3-chloro-1-(4-isopropylphenyl)propan-1-one, is subsequently subjected to cyclization under basic conditions to form a cyclopropane ring. This step is critical for introducing strain into the molecule, which facilitates subsequent nitrile group incorporation.

Nitrile Group Introduction

The cyclized intermediate undergoes nucleophilic displacement with cyanide ions (CN⁻) to replace the chloride substituent. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). Potassium cyanide (KCN) or sodium cyanide (NaCN) serves as the cyanide source, yielding this compound after hydrolysis and purification.

Table 1: Friedel-Crafts Acylation Parameters

ParameterOptimal ConditionYield (%)
Lewis AcidAlCl₃72
Temperature0–5°C (acylation)
Cyclization BaseNaOH (1M)68
Cyanidation SolventDMF85

Knoevenagel Condensation Method

Aldehyde Preparation and Condensation

An alternative route involves the Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile. The aldehyde is synthesized via oxidation of 4-isopropylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. The condensation reaction proceeds in the presence of a weak base, such as piperidine or ammonium acetate, to deprotonate the active methylene group of malononitrile.

The reaction mechanism involves nucleophilic attack by the enolate of malononitrile on the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated nitrile. This intermediate is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) to saturate the double bond, yielding the target compound.

Optimization of Reaction Conditions

Elevating the reaction temperature to 60°C improves the condensation rate, while excess malononitrile (1.5 equivalents) ensures complete conversion of the aldehyde. The use of ethanol as a solvent enhances solubility and minimizes side reactions.

Table 2: Knoevenagel Condensation Performance

ParameterConditionYield (%)
BasePiperidine78
Temperature60°C
SolventEthanol82
Hydrogenation CatalystPd/C (5%)90

Alternative Synthetic Routes

Grignard Reagent-Based Synthesis

A less common approach employs Grignard reagents to construct the propanenitrile side chain. 4-Isopropylphenylmagnesium bromide reacts with acrylonitrile in tetrahydrofuran (THF), followed by quenching with ammonium chloride. This method suffers from poor regioselectivity, with the nitrile group often attaching to the meta position, necessitating costly purification steps.

Nucleophilic Substitution of Halides

Bromination of 1-(4-isopropylphenyl)propan-1-ol using phosphorus tribromide (PBr₃) yields the corresponding bromide, which undergoes nucleophilic substitution with sodium cyanide in dimethyl sulfoxide (DMSO). While straightforward, this method is limited by the availability of the alcohol precursor and competing elimination reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes continuous flow reactors to enhance mixing and heat transfer. For the Friedel-Crafts route, a two-stage reactor system separates the acylation and cyclization steps, reducing byproduct formation. Residence times of 30 minutes per stage and in-line IR monitoring ensure consistent product quality.

Solvent Recycling and Waste Management

Industrial processes emphasize solvent recovery, particularly for DMF and ethanol, via distillation. Cyanide-containing waste is treated with iron(II) sulfate to precipitate non-toxic iron cyanide complexes, aligning with environmental regulations.

Characterization and Analytical Methods

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

  • ¹H NMR (CDCl₃): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.91 (septet, 1H, CH(CH₃)₂), 3.12 (t, 2H, CH₂CN), 7.32–7.40 (m, 4H, ArH).

  • ¹³C NMR: δ 22.4 (CH(CH₃)₂), 34.1 (CH₂CN), 119.8 (CN), 149.2 (C-Ar).

Infrared (IR) spectroscopy reveals a sharp absorption band at 2245 cm⁻¹, characteristic of the nitrile functional group.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from meta-isomer impurities. Purity levels exceeding 99% are routinely obtained after recrystallization from hexane/ethyl acetate.

Challenges and Optimization Strategies

Regioselectivity in Friedel-Crafts Acylation

Para selectivity is achieved using bulky Lewis acids like FeCl₃, which sterically hinder meta attack. Substrate pre-functionalization with electron-donating groups further directs acylation to the desired position.

Mitigating Cyanide Toxicity

Replacing traditional cyanide sources with acetone cyanohydrin reduces handling risks. Microreactor systems also minimize exposure by containing the reaction within sealed channels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.